molecular formula C9H14N2O B13538940 1-[1-(2-Methylpropyl)-1h-pyrazol-3-yl]ethanone

1-[1-(2-Methylpropyl)-1h-pyrazol-3-yl]ethanone

Cat. No.: B13538940
M. Wt: 166.22 g/mol
InChI Key: CYVIBNBLHFRZHA-UHFFFAOYSA-N
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Description

1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]ethan-1-one is an organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a pyrazole ring substituted with a 2-methylpropyl group and an ethanone group

Preparation Methods

The synthesis of 1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]ethan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methylpropylhydrazine with ethyl acetoacetate in the presence of an acid catalyst can yield the desired pyrazole derivative. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.

Chemical Reactions Analysis

1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of pyrazole alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]ethan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]ethan-1-one can be compared with other similar pyrazole derivatives, such as:

    1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethan-1-one: This compound has a similar structure but with the ethanone group at a different position on the pyrazole ring.

    1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-one: Another isomer with the ethanone group at the 4-position.

    1-[1-(2-methylpropyl)-1H-pyrazol-2-yl]ethan-1-one: This compound has the ethanone group at the 2-position.

The uniqueness of 1-[1-(2-methylpropyl)-1H-pyrazol-3-yl]ethan-1-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to its isomers.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

1-[1-(2-methylpropyl)pyrazol-3-yl]ethanone

InChI

InChI=1S/C9H14N2O/c1-7(2)6-11-5-4-9(10-11)8(3)12/h4-5,7H,6H2,1-3H3

InChI Key

CYVIBNBLHFRZHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC(=N1)C(=O)C

Origin of Product

United States

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